

# N-Boc-erythro-sphingosine chemical properties and structure

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## Compound of Interest

Compound Name: *N-Boc-erythro-sphingosine*

Cat. No.: *B15546890*

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## An In-depth Technical Guide on **N-Boc-erythro-sphingosine**: Chemical Properties and Structure

N-tert-butyloxycarbonyl-erythro-sphingosine (**N-Boc-erythro-sphingosine**) is a chemically modified derivative of D-erythro-sphingosine, a fundamental bioactive lipid.<sup>[1]</sup> The strategic placement of a tert-butyloxycarbonyl (Boc) protecting group on the C2-amino function makes it an indispensable tool in the fields of lipid research and drug development.<sup>[2][3]</sup> This modification enhances its solubility in organic solvents, prevents enzymatic reactions at the amino group, and allows for regioselective modifications at other positions, serving as a key precursor in the synthesis of complex sphingolipids and their analogs.<sup>[1][2]</sup>

## Chemical Structure and Properties

**N-Boc-erythro-sphingosine** is distinguished by the presence of a bulky Boc protecting group on the amino functionality of the erythro-sphingosine backbone.<sup>[4]</sup> This modification sterically hinders enzymes that would typically modify the C2 amino group.<sup>[4]</sup> The IUPAC name for this compound is tert-butyl N-[(2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]carbamate.<sup>[5]</sup> The Boc group is stable under various reaction conditions but can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), to yield the parent erythro-sphingosine molecule.<sup>[2][6]</sup>

## Physicochemical Properties

The core physicochemical properties of **N-Boc-erythro-sphingosine** are summarized below, providing essential data for its handling, storage, and application in experimental settings.

Property	Value	Source(s)
Molecular Formula	C <sub>23</sub> H <sub>45</sub> NO <sub>4</sub>	<a href="#">[2]</a> <a href="#">[5]</a>
Molecular Weight	399.61 - 399.62 g/mol	<a href="#">[2]</a> <a href="#">[5]</a>
Appearance	White Solid / White Crystalline Solid	<a href="#">[2]</a> <a href="#">[5]</a>
Melting Point	59-60 °C	<a href="#">[2]</a>
Solubility	Miscible: Ethanol~10 mg/mL: DMF~2 mg/mL: DMSO sparingly: Chloroform slightly: Dichloromethane, Ethyl Acetate	<a href="#">[2]</a> <a href="#">[7]</a>
Storage Temperature	Refrigerator (2-8°C) or -20°C	<a href="#">[2]</a> <a href="#">[7]</a>

## Spectroscopic Data

Spectroscopic data are critical for the structural confirmation and purity assessment of **N-Boc-erythro-sphingosine**.

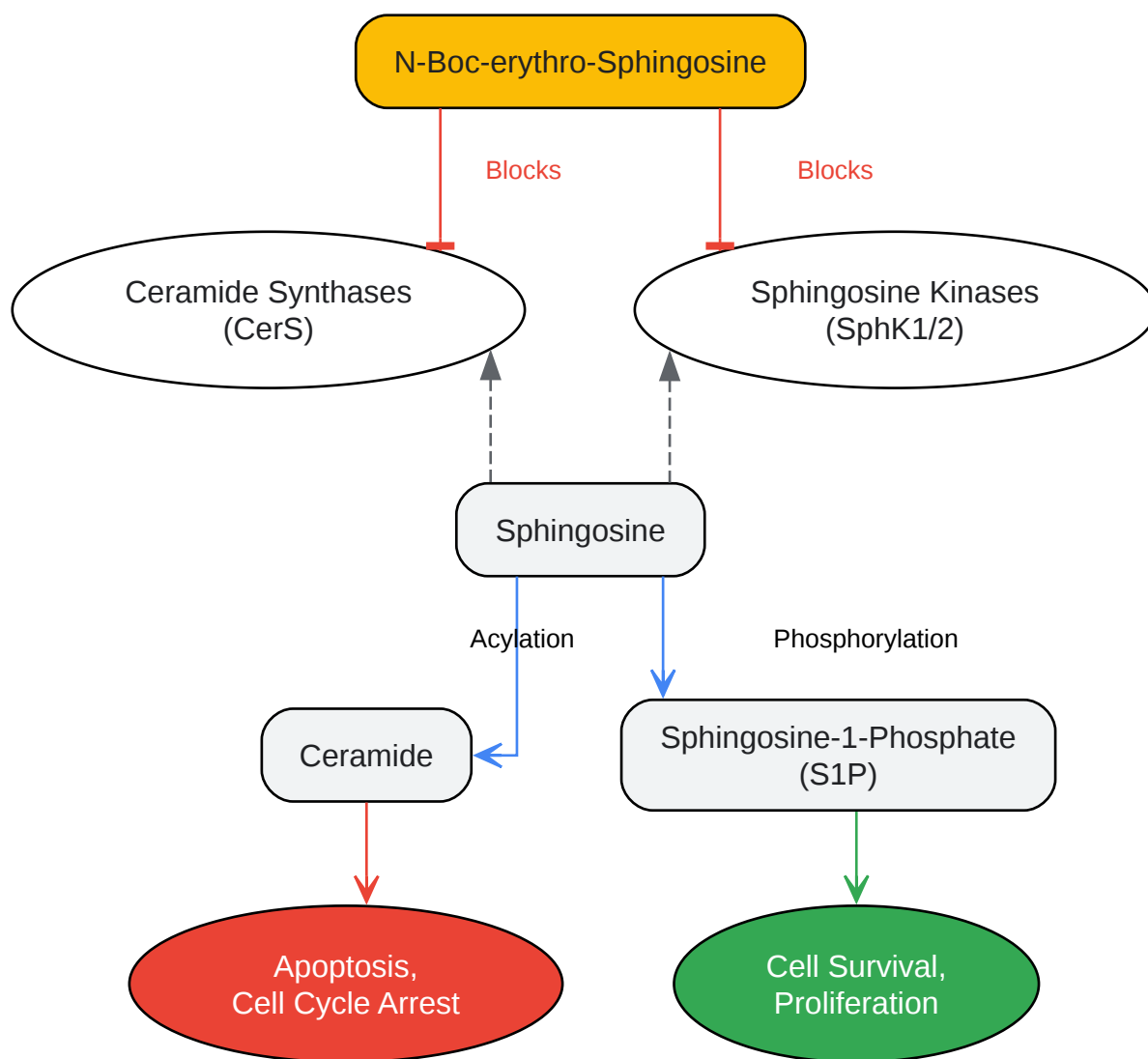
Spectroscopy	Data	Source(s)
<sup>1</sup> H NMR	(CDCl <sub>3</sub> , 500 MHz): δ 5.55 (dt, J = 13.6, 6.7 Hz, 1H), 5.44–5.37 (m, 1H), 4.78 (br. s, 1H), 3.74–3.65 (m, 1H), 3.65–3.60 (m, 1H), 2.22–2.15 (m, 1H), 2.09 (dd, J = 15.0, 7.2 Hz, 1H), 2.00 (dd, J = 14.4, 7.2 Hz, 2H), 1.44 (s, 9H), 1.37–1.24 (m, 20H), 1.10 (d, J = 6.8 Hz, 3H), 0.88 (t, J = 7.0 Hz, 3H).	[2]
<sup>13</sup> C NMR	(CDCl <sub>3</sub> , 126 MHz): δ 155.71, 134.8, 125.5, 79.4, 73.48, 50.1, 37.2, 32.7, 31.9, 29.7, 29.6, 29.6, 29.5, 29.4, 29.4, 29.2, 28.4, 22.7, 14.1.	[2]
Mass Spectrometry	(ESI-MS): m/z calculated for C <sub>23</sub> H <sub>45</sub> NO <sub>3</sub> Na [M+Na] <sup>+</sup> 406.33; observed: 406.3.	[2]

## Role in Sphingolipid Metabolism and Signaling

Sphingolipid metabolites, including ceramide, sphingosine, and sphingosine-1-phosphate (S1P), are critical signaling molecules that regulate cell fate decisions such as apoptosis, proliferation, and differentiation.[8] The balance between the levels of pro-apoptotic ceramide/sphingosine and pro-survival S1P is often termed the "sphingolipid rheostat".[1][3] **N-Boc-erythro-sphingosine** serves as a tool to study these pathways by acting as a metabolic roadblock.[4] The bulky Boc group prevents it from being a substrate for two key enzymes:

- Ceramide Synthases (CerS): These enzymes N-acylate sphingosine to form ceramide. The Boc group blocks this acylation.[1][4]
- Sphingosine Kinases (SphK1/SphK2): These kinases phosphorylate sphingosine to produce S1P. The N-Boc derivative is a poor substrate for SphKs.[1][4]

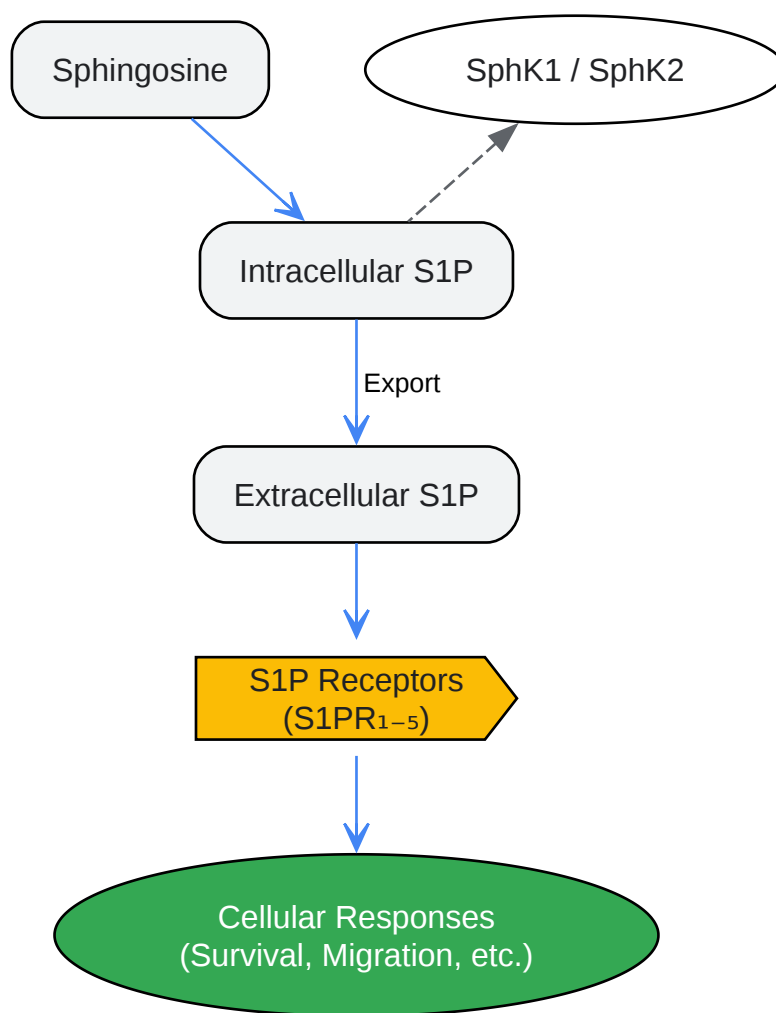
By introducing **N-Boc-erythro-sphingosine** into cells, researchers can study the effects of blocking the conversion of sphingosine to ceramide and S1P via the salvage pathway.[4]



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#### Central Sphingolipid Metabolism and the Role of **N-Boc-erythro-sphingosine**.

Upon its formation, S1P can act intracellularly or be exported to bind to a family of G protein-coupled receptors (S1PR<sub>1-5</sub>) on the cell surface, initiating signaling cascades that regulate numerous cellular processes.[2]



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Sphingosine-1-Phosphate (S1P) Signaling Pathway.

## Experimental Protocols

**N-Boc-erythro-sphingosine** is utilized in a variety of experimental contexts, from chemical synthesis to cellular assays.

### Protocol 1: Boc Deprotection of N-Boc-erythro-sphingosine

This protocol describes the removal of the Boc protecting group to yield free erythro-sphingosine, which can be used for subsequent reactions or biological assays.<sup>[2][6]</sup>

- Materials:

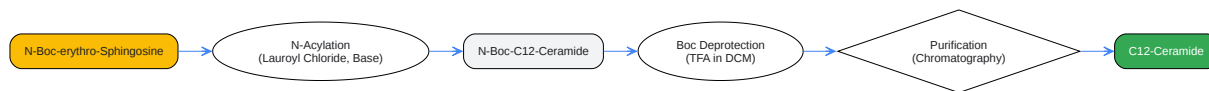
- **N-Boc-erythro-sphingosine**
- Dichloromethane (DCM), anhydrous
- Trifluoroacetic acid (TFA)
- Saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated  $\text{NaCl}$  solution)
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ) or magnesium sulfate ( $\text{MgSO}_4$ )
- Rotary evaporator
- Thin-layer chromatography (TLC) supplies
- Procedure:
  - Dissolve **N-Boc-erythro-sphingosine** in anhydrous DCM (e.g., 10 mL per gram of substrate) in a round-bottom flask.[\[6\]](#)
  - Cool the solution to 0°C using an ice bath.[\[6\]](#)
  - Slowly add an excess of TFA (typically 10-20 equivalents) to the solution.[\[2\]](#)
  - Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed.[\[2\]](#)[\[6\]](#)
  - Once the reaction is complete, carefully neutralize the excess TFA by slowly adding saturated  $\text{NaHCO}_3$  solution until effervescence ceases.[\[2\]](#)[\[6\]](#)
  - Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x volumes).[\[6\]](#)
  - Combine the organic layers, wash with brine, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , and filter.[\[6\]](#)
  - Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude erythro-sphingosine.[\[2\]](#)[\[6\]](#)

- If necessary, purify the product by column chromatography on silica gel.[\[2\]](#)

## Protocol 2: Synthesis of C12-Ceramide

This two-step protocol outlines the synthesis of a specific ceramide species (N-lauroyl-D-erythro-sphingosine) using **N-Boc-erythro-sphingosine** as the starting material.[\[1\]](#)

- Step 1: N-Acylation (Modification)
  - Dissolve N-Boc-D-erythro-sphingosine (1 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in a suitable aprotic solvent (e.g., DCM).[\[1\]](#)
  - Cool the mixture to 0°C.[\[1\]](#)
  - Slowly add lauroyl chloride (1.2 eq) dropwise.[\[1\]](#)
  - Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.[\[1\]](#)
  - Quench the reaction with saturated aqueous NaHCO<sub>3</sub>, extract with DCM, wash the combined organic layers with brine, dry over Na<sub>2</sub>SO<sub>4</sub>, and concentrate.[\[1\]](#)
  - Purify the crude product by flash column chromatography.[\[1\]](#)
- Step 2: N-Boc Deprotection
  - Dissolve the purified, acylated intermediate from Step 1 in a minimal amount of DCM.[\[1\]](#)
  - Add an excess of TFA (e.g., 50% TFA in DCM v/v).[\[1\]](#)
  - Stir at room temperature for 1-2 hours, monitoring by TLC.[\[1\]](#)
  - Remove the TFA and DCM under reduced pressure. Co-evaporate with toluene to remove residual TFA.[\[1\]](#)
  - Purify the final C12-ceramide product by flash chromatography or recrystallization.[\[1\]](#)



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Workflow for the synthesis of C12-Ceramide.

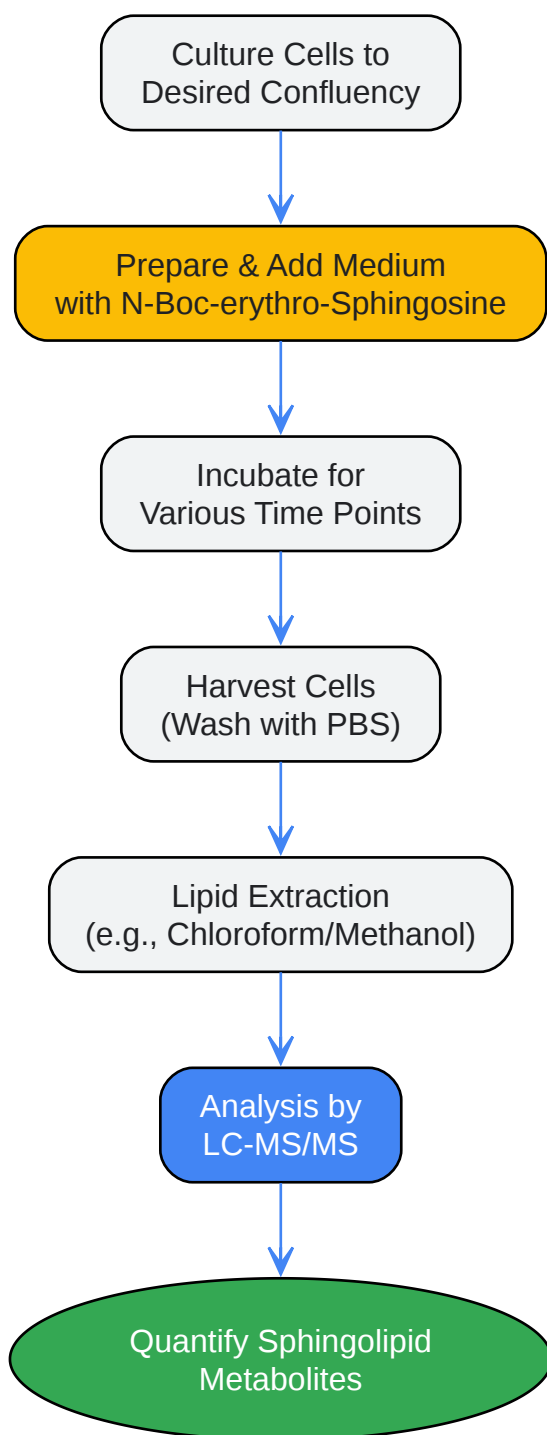
## Protocol 3: Cellular Uptake and Metabolism Study

This protocol describes a general workflow for studying the effects of **N-Boc-erythro-sphingosine** on cellular sphingolipid metabolism.[2][4]

- Materials:
  - Cell line of interest (e.g., HEK293, HeLa)
  - Complete cell culture medium
  - **N-Boc-erythro-sphingosine**
  - Ethanol or DMSO for stock solution
  - Phosphate-buffered saline (PBS)
  - Lipid extraction solvents (e.g., chloroform/methanol mixture)
  - LC-MS/MS system for lipid analysis
- Procedure:
  - Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of **N-Boc-erythro-sphingosine** in ethanol or DMSO and store at -20°C.[4]
  - Cell Culture: Culture cells to the desired confluency in multi-well plates.[2]



- Treatment: Dilute the stock solution in cell culture medium to the final working concentration (e.g., 1-25  $\mu$ M). Replace the existing medium with the treatment medium.[\[2\]](#)  
[\[4\]](#)
- Incubation: Incubate the cells for various time points (e.g., 1, 4, 12, 24 hours).[\[2\]](#)
- Harvesting: After incubation, wash the cells with ice-cold PBS and harvest them.[\[4\]](#)
- Lipid Extraction: Perform a lipid extraction using appropriate organic solvents.
- Analysis: Dry the lipid extract under a stream of nitrogen, reconstitute it in a suitable solvent, and analyze by LC-MS/MS to identify and quantify **N-Boc-erythro-sphingosine** and its potential metabolites.[\[2\]](#)



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Workflow for Sphingolipid Metabolism Study.

## Protocol 4: In Vitro Protein Kinase C (PKC) Inhibition Assay

Erythro-sphingosine (the deprotected form) is a known inhibitor of Protein Kinase C (PKC).[3]  
[4] This protocol outlines a method to assess this inhibitory activity.

- Materials:
  - Erythro-sphingosine (from deprotected **N-Boc-erythro-sphingosine**)
  - Purified Protein Kinase C (PKC)
  - PKC substrate (e.g., Histone H1)
  - [ $\gamma$ - $^{32}$ P]ATP
  - Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM CaCl<sub>2</sub>)
  - Phosphatidylserine (PS) and Phorbol 12-myristate 13-acetate (PMA) as cofactors
  - Phosphocellulose paper
  - Scintillation counter
- Procedure:
  - Prepare a stock solution of erythro-sphingosine in a suitable solvent.[2]
  - Prepare a reaction mixture containing assay buffer, PS, PMA, and the PKC substrate (Histone H1).[2]
  - Add varying concentrations of erythro-sphingosine or vehicle control to the reaction mixture.[2]
  - Initiate the kinase reaction by adding purified PKC and [ $\gamma$ - $^{32}$ P]ATP.[2]
  - Incubate the reaction at 30°C for a specified time (e.g., 10-15 minutes).[2]
  - Stop the reaction by spotting an aliquot of the mixture onto phosphocellulose paper discs.  
[2][3]

- Wash the discs extensively with 1% phosphoric acid to remove unincorporated [ $\gamma$ - $^{32}\text{P}$ ]ATP. [2]
- Measure the radioactivity of the discs using a scintillation counter to determine the extent of substrate phosphorylation and calculate the percentage of inhibition.[2]

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